Ethyl 6-acetyl-7-hydroxychroman-2-carboxylate
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Overview
Description
Ethyl 6-acetyl-7-hydroxychroman-2-carboxylate: is an organic compound with the molecular formula C14H16O5. It belongs to the class of chroman derivatives, which are known for their diverse biological activities and potential therapeutic applications. This compound is characterized by the presence of a chroman ring system, which is a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-acetyl-7-hydroxychroman-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chroman ring system. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of reaction conditions, such as temperature, pressure, and catalyst concentration, is optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-acetyl-7-hydroxychroman-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group at the 6-position can be reduced to form an alcohol.
Substitution: The ester group at the 2-position can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 6-acetyl-7-oxo-chroman-2-carboxylate.
Reduction: Formation of 6-hydroxy-7-hydroxychroman-2-carboxylate.
Substitution: Formation of various substituted chroman derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying chroman derivatives.
Biology: It has shown potential as an antioxidant and anti-inflammatory agent, making it a candidate for further biological studies.
Medicine: Preliminary research suggests that it may have therapeutic potential in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-acetyl-7-hydroxychroman-2-carboxylate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group at the 7-position can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Molecular Targets: Potential targets include enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Comparison with Similar Compounds
Ethyl 6-acetyl-7-hydroxychroman-2-carboxylate can be compared with other chroman derivatives, such as:
6-acetyl-7-hydroxychroman-2-carboxylic acid: Similar structure but lacks the ethyl ester group.
7-hydroxychroman-2-carboxylate: Lacks the acetyl group at the 6-position.
6-methyl-7-hydroxychroman-2-carboxylate: Has a methyl group instead of an acetyl group at the 6-position.
Uniqueness: this compound is unique due to the presence of both the acetyl group at the 6-position and the ethyl ester group at the 2-position, which may contribute to its distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C14H16O5 |
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Molecular Weight |
264.27 g/mol |
IUPAC Name |
ethyl 6-acetyl-7-hydroxy-3,4-dihydro-2H-chromene-2-carboxylate |
InChI |
InChI=1S/C14H16O5/c1-3-18-14(17)12-5-4-9-6-10(8(2)15)11(16)7-13(9)19-12/h6-7,12,16H,3-5H2,1-2H3 |
InChI Key |
VLDPNAXPTVOVNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2=CC(=C(C=C2O1)O)C(=O)C |
Origin of Product |
United States |
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